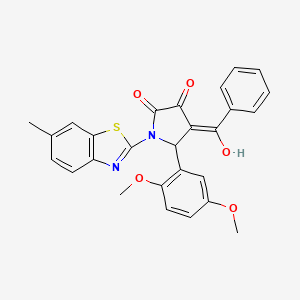![molecular formula C22H21N3O3 B5482394 3-{[1-(5-quinoxalinylcarbonyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5482394.png)
3-{[1-(5-quinoxalinylcarbonyl)-4-piperidinyl]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid derivatives, such as the one you mentioned, are a class of compounds that have a carboxylic acid (-COOH) group attached to a benzene ring . They are widely used in the pharmaceutical industry due to their diverse biological properties .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be analyzed using techniques such as NMR spectroscopy . The specific structure of “3-{[1-(5-quinoxalinylcarbonyl)-4-piperidinyl]methyl}benzoic acid” would need to be determined experimentally or through computational methods.Chemical Reactions Analysis
Benzoic acid derivatives can undergo a variety of chemical reactions. For example, treatment of an alkylbenzene with potassium permanganate results in oxidation to give the benzoic acid . The specific reactions that “this compound” can undergo would depend on its specific structure.Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be determined experimentally. For example, the melting point, boiling point, and solubility can be measured . The specific properties of “this compound” would need to be determined experimentally.作用機序
Safety and Hazards
The safety and hazards associated with benzoic acid derivatives can vary widely depending on their specific structure. For example, some benzoic acid derivatives can cause eye damage . The specific safety and hazards of “3-{[1-(5-quinoxalinylcarbonyl)-4-piperidinyl]methyl}benzoic acid” would need to be determined experimentally.
将来の方向性
The future directions for research on benzoic acid derivatives could include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs . The specific future directions for “3-{[1-(5-quinoxalinylcarbonyl)-4-piperidinyl]methyl}benzoic acid” would depend on its specific structure and properties.
特性
IUPAC Name |
3-[[1-(quinoxaline-5-carbonyl)piperidin-4-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(18-5-2-6-19-20(18)24-10-9-23-19)25-11-7-15(8-12-25)13-16-3-1-4-17(14-16)22(27)28/h1-6,9-10,14-15H,7-8,11-13H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASALNPWQMYOCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)C(=O)O)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
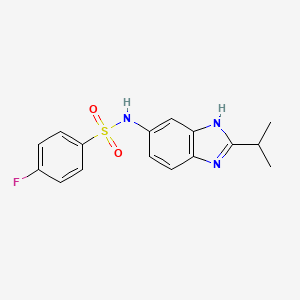
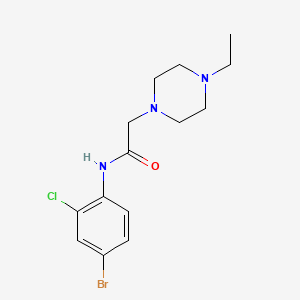

![3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5482361.png)
![3-{5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5482364.png)
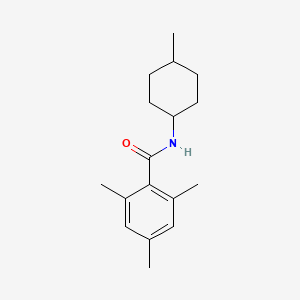
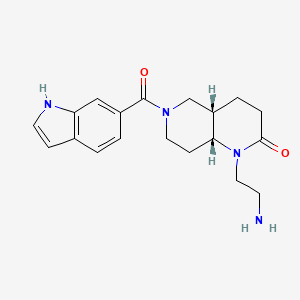
![2-(2,5-dimethylphenyl)-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5482373.png)
![6-tert-butyl-1-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5482381.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5482382.png)
![4-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-2-morpholinecarboxylic acid](/img/structure/B5482384.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482391.png)
![1-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)azepane](/img/structure/B5482398.png)
